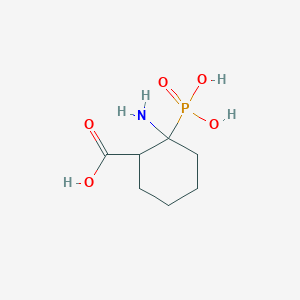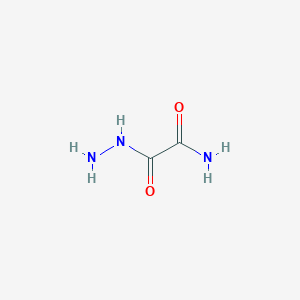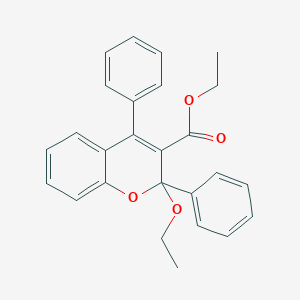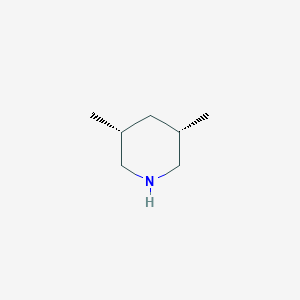
4-亚氨基-噻唑烷-2-酮
描述
4-Imino-thiazolidin-2-one is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the imino group at the fourth position and the carbonyl group at the second position makes it a unique and valuable scaffold for the development of various bioactive molecules .
科学研究应用
4-Imino-thiazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
Target of Action
4-Imino-thiazolidin-2-one is a derivative of thiazolidine, a five-membered heterocyclic motif that is present in diverse natural and bioactive compounds Thiazolidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Therefore, it can be inferred that 4-Imino-thiazolidin-2-one may interact with a variety of targets depending on its specific substitutions.
Mode of Action
Thiazolidine derivatives, including 4-imino-thiazolidin-2-one, are known to interact with their targets in a manner that leads to a variety of biological responses . For instance, some thiazolidine derivatives have been reported to bind with peroxisome proliferator response elements (PPRE) in the target gene, promoting the transcription of different genes involved in cellular differentiation and glucose and lipid metabolism .
Biochemical Pathways
For example, they mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Therefore, it can be inferred that 4-Imino-thiazolidin-2-one may have similar effects.
Action Environment
The synthesis of thiazolidine derivatives has been carried out by both conventional and microwave heating , suggesting that the synthesis process can be influenced by environmental factors such as temperature.
生化分析
Biochemical Properties
4-Imino-thiazolidin-2-one is known to interact with various enzymes, proteins, and other biomolecules, contributing to its diverse biological properties . The presence of sulfur in its structure enhances its pharmacological properties, making it a valuable component in the synthesis of organic combinations .
Cellular Effects
The effects of 4-Imino-thiazolidin-2-one on cells are diverse and significant. It has been reported to exhibit antioxidant, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties . These effects influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Imino-thiazolidin-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-thiazolidin-2-one typically involves the cyclization of substituted thioureas with haloacetic acid derivatives. One common method is the reaction of thiourea with chloroacetic acid in the presence of a base such as triethylamine . This reaction can be carried out under reflux conditions in a solvent like chloroform . Another approach involves the use of microwave irradiation to facilitate the one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones by condensing thioureas with chloroacetic acid and an aldehyde .
Industrial Production Methods
Industrial production of 4-Imino-thiazolidin-2-one often employs green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and environmental sustainability of the synthesis process . The use of natural deep eutectic solvents has also been explored to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
4-Imino-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Thiazolidin-4-one: Similar structure but lacks the imino group at the fourth position.
Thiazolidine-2,4-dione: Contains a dione moiety instead of the imino group.
2-Imino-thiazoline: Similar structure but with a different ring system.
Uniqueness
4-Imino-thiazolidin-2-one is unique due to the presence of both the imino and carbonyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable scaffold for drug development and other applications .
属性
IUPAC Name |
4-amino-5H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECKLIXQHBFLKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365905 | |
| Record name | 4-Imino-thiazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19967-65-8 | |
| Record name | 4-Imino-thiazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-imino-thiazolidin-2-ones interesting for antioxidant drug development?
A1: Reactive oxygen species (ROS), generated during normal metabolic processes, can lead to oxidative stress if not properly regulated by the body's natural antioxidant system. This oxidative stress is implicated in various diseases. [] Thiazolidinones, including the 4-imino-thiazolidin-2-one derivatives, have shown a wide range of biological activities, including antioxidant properties. [] This makes them attractive candidates for further research into their potential as therapeutic agents against oxidative stress-related conditions.
Q2: How was the antioxidant activity of the synthesized 4-imino-thiazolidin-2-ones evaluated in this study?
A2: The researchers used the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant activity of the synthesized compounds in vitro. [] This method measures the ability of the compounds to donate hydrogen atoms or electrons to neutralize DPPH radicals, providing a quantifiable measure of their antioxidant capacity. Ascorbic acid, a known antioxidant, was used as a standard for comparison. []
Q3: What are the next steps in researching these 4-imino-thiazolidin-2-one derivatives?
A3: The study identified two derivatives with pronounced antioxidant activity. [] Further research will focus on optimizing the structure of these lead compounds to enhance their potency and selectivity. This may involve introducing new substituents, exploring different heterocyclic scaffolds, and investigating the structure-activity relationships to fine-tune their antioxidant properties. Further in vitro and in vivo studies are needed to evaluate their efficacy, safety profile, and potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane](/img/structure/B12452.png)

![[4-(4-Nonoxyphenyl)phenyl] 4-octan-2-yloxybenzoate](/img/structure/B12454.png)
![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)
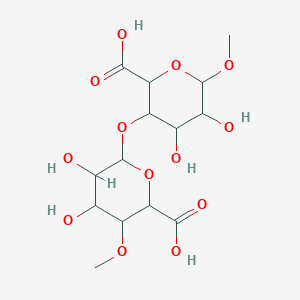
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)

